
2-Methyl-3,4-diphenylcyclopent-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4-diphenylcyclopent-3-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound is characterized by a cyclopentene ring substituted with two phenyl groups and a methyl group. It is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4-diphenylcyclopent-3-en-1-one can be achieved through various methods. One common method involves the Nazarov cyclization, which is a well-known reaction for the formation of cyclopentenones. In this process, a dienone precursor is subjected to acidic conditions, leading to the cyclization and formation of the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3,4-diphenylcyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of brominated or sulfonated derivatives.
Applications De Recherche Scientifique
2-Methyl-3,4-diphenylcyclopent-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Methyl-3,4-diphenylcyclopent-3-en-1-one involves its interaction with various molecular targets. The compound can undergo enolization and protonation steps, leading to the migration of double bonds and formation of reactive intermediates . These intermediates can interact with biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethyl-2-cyclopenten-1-one: Similar structure but with two methyl groups instead of phenyl groups.
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one: Similar structure with an additional methyl group.
3-Methyl-2-pentylcyclopent-2-en-1-one: Similar structure with a pentyl group instead of phenyl groups.
Uniqueness
2-Methyl-3,4-diphenylcyclopent-3-en-1-one is unique due to the presence of both phenyl and methyl groups on the cyclopentene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
113201-32-4 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
2-methyl-3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C18H16O/c1-13-17(19)12-16(14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
Clé InChI |
HYXVCIJLKFRNQC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
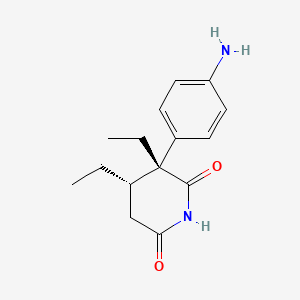

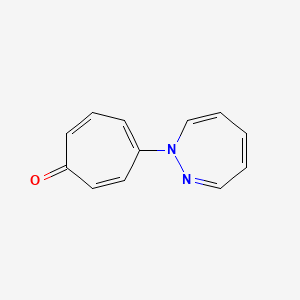
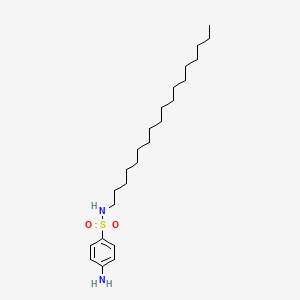
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
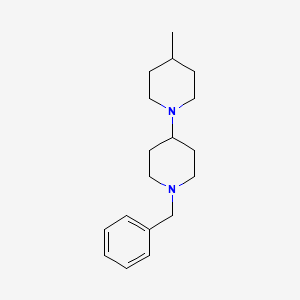
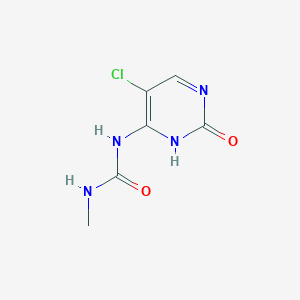



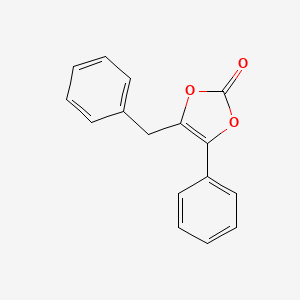
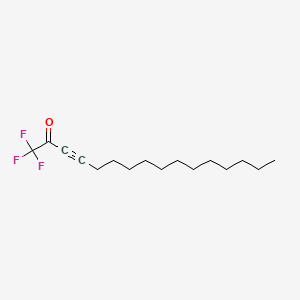
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
